molecular formula C21H21NO4 B3079651 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 1072488-52-8

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No.: B3079651
CAS No.: 1072488-52-8
M. Wt: 351.4 g/mol
InChI Key: SVCMPCVPSYAVJO-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. This compound features a six-carbon backbone with a terminal carboxylic acid group and a double bond at the 5-position (hex-5-enoic acid). The Fmoc group serves as a protective moiety for the amino group, commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol . The (R)-enantiomer (CAS 269726-95-6) is documented with storage conditions of 2–8°C in dry environments, while solubility data indicate poor aqueous solubility (9.5E-3 g/L at 25°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCMPCVPSYAVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional properties of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid with analogous Fmoc-protected amino acid derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Solubility/Stability Hazard Profile Applications References
This compound (R/S-enantiomers) Hex-5-enoic acid backbone, Fmoc-protected amino group C₂₁H₂₁NO₄ 351.40 Insoluble in water (9.5E-3 g/L at 25°C) H302 (oral toxicity), H312/H332 (skin/respiratory irritation) Peptide synthesis, SPPS building block
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid Benzoic acid backbone, hydroxyl group at C5 C₂₂H₁₇NO₅ 375.38 Not explicitly stated; likely polar due to -OH Harmful (Hazard Note) Fluorescent probes, bioconjugation
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane ring, rigid cyclic structure C₁₉H₁₇NO₅ 339.34 Stable at 2–8°C H302, H315 (skin irritation), H319 (eye damage) Constrained peptide design, medicinal chemistry
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid Dec-9-enoic acid backbone, longer hydrophobic chain C₂₅H₂₉NO₄ 407.50 Not available H302, H315, H319, H335 (respiratory irritation) Lipidated peptides, membrane protein studies
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid Thiophene ring, methyl substituent at C5 C₂₁H₁₉NO₄S 381.45 Not available Not explicitly stated Heterocyclic peptide analogs, enzyme inhibitors
Fmoc-D-Asp(OPP)-OH Aspartic acid derivative with 2-phenylpropan-2-yloxy group C₂₈H₂₇NO₆ 473.53 Not available Not explicitly stated Click chemistry, photolabile protecting groups

Key Comparative Insights:

Structural Variations: The target compound’s hex-5-enoic acid backbone provides flexibility compared to rigid analogs like the oxetane derivative or aromatic thiophene- and benzoic acid-based compounds . Dec-9-enoic acid and thiophene derivatives introduce hydrophobicity or aromaticity, respectively, altering solubility and interaction with biological targets.

Functional Groups and Reactivity: The hydroxybenzoic acid analog contains a phenolic -OH group, enabling hydrogen bonding or conjugation reactions absent in the target compound. Oxetane-containing derivatives enhance metabolic stability due to their constrained geometry, a feature absent in linear alkenoic acids.

Applications :

  • The target compound is primarily used in SPPS due to its balance of hydrophobicity (Fmoc) and reactive carboxylate .
  • Thiophene and benzoic acid analogs are tailored for specialized roles, such as enzyme inhibition or fluorescence labeling.

Safety Profiles: The oxetane derivative poses higher risks (skin/eye irritation) compared to the target compound’s moderate hazards (oral/respiratory toxicity) . Hydroxybenzoic acid and dec-9-enoic acid analogs share similar warnings (H302) but differ in secondary hazards.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, commonly referred to as Fmoc-Ahx-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4C_{21}H_{19}NO_{4}, with a molecular weight of approximately 349.38 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its applications in peptide synthesis and drug development.

PropertyValue
Molecular FormulaC21H19NO4
Molecular Weight349.38 g/mol
CAS Number270263-04-2
Purity≥98%

Synthesis

The synthesis of Fmoc-Ahx-OH typically involves the coupling of the fluorenylmethoxycarbonyl amino acid with hexenoic acid. Various methods have been reported in literature, including solid-phase peptide synthesis techniques that enhance yield and purity.

The biological activity of Fmoc-Ahx-OH has been primarily studied in the context of its role as a building block in peptide synthesis. Its fluorenylmethoxycarbonyl group serves as a protective group that can be selectively removed under mild conditions, facilitating the formation of biologically active peptides.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. For instance, azumamide derivatives, which include similar structural motifs to Fmoc-Ahx-OH, have demonstrated potent inhibitory effects on class I HDACs with IC50 values ranging from 14 to 67 nM .

Case Studies

  • HDAC Inhibition : A study evaluated the inhibitory effects of azumamides on various HDAC isoforms. The results indicated that compounds containing carboxylic acid functionalities were significantly more potent than their carboxamide counterparts. Specifically, azumamide C exhibited an IC50 value of 3 µM against HDAC3, showcasing the importance of structural modifications for enhancing activity .
  • Peptide Therapeutics : In another investigation, Fmoc-Ahx-OH was incorporated into peptide sequences aimed at targeting specific cellular pathways. The resulting peptides exhibited enhanced stability and bioactivity compared to their unmodified counterparts, indicating the utility of Fmoc protection in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

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